
(2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine is an organic compound characterized by the presence of two fluorine atoms and a dimethyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a suitable precursor, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process is optimized for efficiency, safety, and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pentane backbone.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and drug interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-5,5-Difluoro-3,3-dimethylpentan-2-amine: A stereoisomer with different spatial arrangement of atoms.
(2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine: Another stereoisomer with distinct properties.
5,5-Difluoro-3,3-dimethylpentan-2-amine: Lacks the specific (2R) configuration, resulting in different chemical behavior.
Uniqueness
(2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for applications requiring high specificity and selectivity, such as in drug design and material science.
Properties
IUPAC Name |
(2R)-5,5-difluoro-3,3-dimethylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-5(10)7(2,3)4-6(8)9/h5-6H,4,10H2,1-3H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAVBEYGRFXLMQ-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
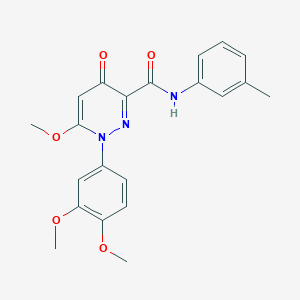
![[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol](/img/structure/B3008496.png)
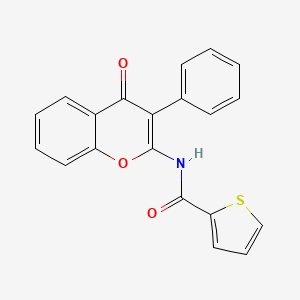
![1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3008498.png)
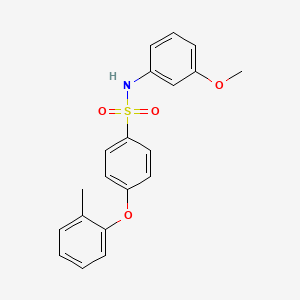
![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)
![N-(4-ethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008505.png)
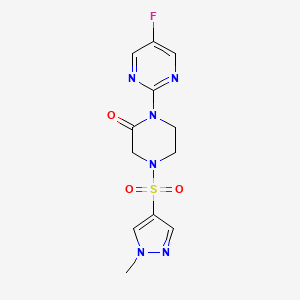
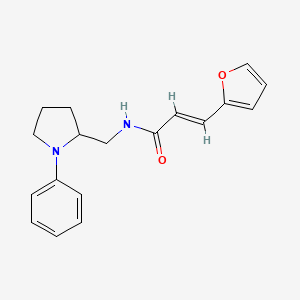
![5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one](/img/structure/B3008509.png)
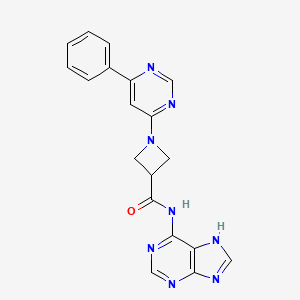
![7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3008514.png)
![Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3008515.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B3008516.png)
